4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-9-4-2-8(3-5-9)10(18)14-11-15-16-12-17(11)6-1-7-19-12/h2-5H,1,6-7H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJFJDOQGAHSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolothiazine Core Synthesis
Adapting protocols from triazolothiadiazine syntheses, the triazolothiazine amine is prepared via cyclocondensation:
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Reagents : 3-Bromoacetyl precursor (analogous to compound 2 in) reacts with 4-amino-1,2,4-triazole-3-thiol derivatives under reflux in ethanol with triethylamine catalysis.
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Conditions : 78–85°C, 12–18 h, N₂ atmosphere.
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Outcome : Forms triazolothiazine scaffold with exocyclic amine group (yield: 72–85% based on analogous reactions).
Amide Bond Formation
Following benzamide coupling techniques from:
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Activation : 4-Chlorobenzoic acid converted to acid chloride using SOCl₂ (1.2 eq, 60°C, 4 h).
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Coupling : React triazolothiazine amine (1.0 eq) with 4-chlorobenzoyl chloride (1.1 eq) in dry THF, 0°C → RT, 24 h.
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Workup : Quench with ice-water, extract with ethyl acetate, purify via silica chromatography.
Analytical Data :
Reaction Design
Integrates triazolothiazine formation and amidation in a single vessel, inspired by patent US3357978A:
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Reagents :
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Conditions : Reflux in DMF, 8 h, monitored by TLC.
Mechanism :
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Thiourea formation between amine and CS₂
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Cyclization via intramolecular nucleophilic attack
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Simultaneous amide bond stabilization
Analytical Data :
Resin Functionalization
Using Rink amide MBHA resin:
On-Resin Amidation
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Deprotection : 20% piperidine/DMF, 2 × 10 min
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Acylation : 4-Chlorobenzoyl chloride (5 eq), DIPEA (6 eq), DMF, 4 h
Cleavage : TFA/H₂O/TIPS (95:2.5:2.5), 2 h → precipitate in cold ether
Analytical Data :
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Yield: 58% (crude), 89% purity
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MS (ESI+): m/z 349.1 [M+H]⁺ (calc. 348.7)
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Yield (%) | 68 | 61 | 58 |
| Purity (HPLC, %) | 95.2 | 91.8 | 89.0 |
| Reaction Time (h) | 28 | 8 | 36 |
| Scalability | +++ | ++ | + |
| Purification Ease | Column | Recryst. | Filtration |
Key Observations :
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Method A offers superior purity and scalability but requires multistep purification.
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Method B enables rapid synthesis but faces challenges in byproduct removal.
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Method C , while lower-yielding, permits parallel synthesis for analog libraries.
Critical Process Optimization Strategies
Solvent Selection Impacts Cyclization Efficiency
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to act as an intermediate in various organic synthesis reactions. Notably:
- Reactivity : It can undergo oxidation and reduction reactions to yield different derivatives.
- Substitution Reactions : The compound can be modified by introducing various substituents at specific positions on the molecule .
Biology
The biological applications of 4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are particularly noteworthy:
- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory activity against enzymes such as carbonic anhydrase and cholinesterase. This property makes it a potential candidate for developing therapeutic agents targeting these enzymes .
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Biological Activities : It has shown promise in various biological assays for:
- Anticancer Activity : Demonstrating efficacy against certain cancer cell lines.
- Antimicrobial Properties : Exhibiting activity against a range of pathogens.
- Analgesic and Anti-inflammatory Effects : Indicating potential use in pain management and inflammation reduction.
- Antioxidant Activity : Providing protection against oxidative stress .
Medical Applications
The pharmacological properties of this compound have led to its exploration in medical research:
- Drug Development : Its broad spectrum of biological activities positions it as a candidate for drug development in areas such as oncology and infectious diseases.
- Mechanism of Action : The mechanism by which it exerts its effects involves binding to specific active sites on target enzymes. This interaction inhibits normal enzyme function and alters biochemical pathways critical for disease progression .
Industrial Applications
In industrial settings, this compound is utilized in:
- Pharmaceutical Manufacturing : As an intermediate in the synthesis of various pharmaceutical compounds.
- Agrochemical Development : Its reactivity allows for the creation of new agrochemicals aimed at improving crop yields and pest resistance .
Mechanism of Action
The mechanism by which 4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, preventing their normal function. The pathways involved in these interactions are crucial for understanding the compound's biological and medicinal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on fluoro analog’s molecular weight (278.31) + Cl (35.45) – F (19.00) = ~294.75.
Substituent Effects
- Methoxy (BK48052) : The para-methoxy group introduces electron-donating effects, improving solubility but possibly reducing membrane permeability compared to chlorine .
- Fluorine (4-Fluoro Analog) : Acts as a hydrogen-bond acceptor and bioisostere for chlorine, offering similar steric effects with lower molecular weight .
Core Heterocycle Variations
- Triazolo-Thiazine vs. Triazolo-Thiadiazole : The thiazine core (7-membered) in the target compound offers conformational flexibility compared to the rigid thiadiazole (5-membered) in HTP and ITP, which may influence binding pocket accommodation .
Biological Activity
4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a novel compound belonging to the class of triazolothiadiazines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The following sections detail its synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions under acidic conditions. The synthetic pathway often starts from hydrazinecarbothioamides and includes multiple steps to form the triazole ring. Various analytical techniques such as NMR and mass spectrometry are used for characterization .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes like carbonic anhydrase and cholinesterase. This inhibition disrupts normal enzymatic functions which are critical in various biological pathways .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in animal models. For instance, it inhibited paw edema significantly compared to control groups .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity through mechanisms involving apoptosis modulation .
Study 1: Anti-apoptotic Activity
In a study focusing on anti-apoptotic agents, derivatives similar to this compound were evaluated for their protective effects against renal ischemia/reperfusion injury. The results indicated that certain derivatives significantly reduced tissue damage and improved biomarkers associated with renal function .
Study 2: In Vivo Studies
In vivo studies have highlighted the compound's efficacy in modulating caspase activity. Specifically, compounds related to this benzamide showed enhanced selectivity towards caspases involved in apoptotic pathways when compared to their precursors .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 4-chloro-N-{5H... | Significant against E. coli and S. aureus | Inhibits paw edema by 51.81% | Induces apoptosis in cancer cells |
| Similar Triazole Derivative A | Moderate | Low | High |
| Similar Triazole Derivative B | High | Moderate | Moderate |
Q & A
Q. Advanced Research Focus
Antimicrobial assays : Use broth microdilution (MIC = 4–24 μM) against S. aureus and E. coli .
Concentration gradients : Test 4×10⁻⁶ to 24×10⁻⁶ M to establish dose-response curves .
Control experiments : Include untreated cells and reference drugs (e.g., ciprofloxacin) .
Table 4: Bioactivity Data
| Organism | MIC (μM) | Cell Viability (%) | Evidence ID |
|---|---|---|---|
| S. aureus | 8 | 15 ± 2 | |
| E. coli | 16 | 30 ± 5 |
How to synthesize derivatives for structure-activity relationship (SAR) studies?
Advanced Research Focus
Derivatization strategies include:
- Nucleophilic substitution : Replace Cl with Br or I using NaBr/NaI in acetone .
- Amidation : React with substituted benzoyl chlorides to modify the benzamide moiety .
- Functionalization : Introduce styryl groups via Heck coupling (e.g., 4-fluorostyryl, 72% yield) .
Table 5: Derivative Synthesis Examples
| Derivative | Modification | Yield | Evidence ID |
|---|---|---|---|
| 4-Bromo analog | Cl → Br substitution | 65% | |
| 4-Fluorostyryl hybrid | Heck coupling | 73% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
